molecular formula C19H17N5O B2433957 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2034560-00-2

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide

Cat. No.: B2433957
CAS No.: 2034560-00-2
M. Wt: 331.379
InChI Key: JTXLNOQRFQEWMC-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds . Compounds with a 1,2,3-triazole moiety are known to have a broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

While the specific synthesis pathway for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide” is not available, similar compounds have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Triazolylindole Derivatives for Antifungal Activity : A study by Singh and Vedi (2014) reported the synthesis of new triazolylindole derivatives, showcasing their potential antifungal activities. These compounds, including variants of the specified chemical structure, were synthesized through a series of chemical reactions, highlighting their relevance in developing new antifungal agents (Singh & Vedi, 2014).

Chemical Functionalities Optimization for CB1 Modulation : Khurana et al. (2014) explored the optimization of chemical functionalities on indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1), demonstrating the structural importance of substituents for binding affinity and cooperativity. This research provides insights into the manipulation of chemical structures for targeted pharmacological effects (Khurana et al., 2014).

Antimicrobial and Anticancer Applications

Microwave-Assisted Synthesis of Diazoles with Antimicrobial Activity : Gomha and Riyadh (2011) conducted a study on the microwave-assisted synthesis of diazoles bearing indole moieties, including triazole derivatives, and evaluated their antimicrobial properties. The compounds synthesized in this study showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Gomha & Riyadh, 2011).

Corrosion Inhibition for Mild Steel : Nahlé et al. (2021) investigated ecological triazole derivative corrosion inhibitors, showing how these compounds, including variations of the given chemical structure, can protect mild steel in acidic conditions. This study demonstrates the application of triazole derivatives in materials science, particularly in corrosion prevention (Nahlé et al., 2021).

Materials Science and Catalysis

Ring-Opening Polymerization Catalysis : Koeller et al. (2009) described the use of N-(3,5-Bis(trifluoromethyl)phenyl)-1H-indole-2-carboxamide as an efficient organocatalyst for the ring-opening polymerization of l-lactide, showcasing the application of indole derivatives in polymer science. The study highlights the catalyst's ability to control polymer properties, underscoring the relevance of chemical structure in polymerization processes (Koeller et al., 2009).

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(16-6-7-17-15(12-16)8-9-20-17)23-18(13-24-21-10-11-22-24)14-4-2-1-3-5-14/h1-12,18,20H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXLNOQRFQEWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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